molecular formula C15H19BN2O3 B13412485 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline

Cat. No.: B13412485
M. Wt: 286.14 g/mol
InChI Key: BHINBOPRVMQKKI-UHFFFAOYSA-N
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Description

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a boronic ester-functionalized quinoxaline derivative. Quinoxalines are nitrogen-containing heterocycles with two adjacent nitrogen atoms in a bicyclic aromatic system. The methoxy group at position 2 and the pinacol boronic ester at position 7 make this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C15H19BN2O3

Molecular Weight

286.14 g/mol

IUPAC Name

2-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

InChI

InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)18-13(19-5)9-17-11/h6-9H,1-5H3

InChI Key

BHINBOPRVMQKKI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN=C3C=C2)OC

Origin of Product

United States

Preparation Methods

Construction of the Quinoxaline Core

Methodology:

  • Condensation of 2,3-diaminobenzene derivatives with 1,2-dicarbonyl compounds (e.g., glyoxal or similar) under acidic or basic conditions to form the quinoxaline nucleus.
  • Literature indicates that such condensations are typically performed in ethanol or ethanol-water mixtures at reflux temperatures.

Reaction Conditions:

Reaction Step Conditions Notes
Formation of quinoxaline core Reflux in ethanol with acetic acid or ammonium acetate Typically 2–4 hours, yields vary based on substituents

Introduction of the Methoxy Group at Position 2

Methodology:

  • Electrophilic substitution or nucleophilic aromatic substitution to install the methoxy group.
  • Alternatively, starting from a methoxy-substituted precursor or performing methylation on a hydroxyl group.

Reaction Conditions:

Method Conditions Notes
Methylation of phenolic precursor Methyl iodide (MeI) or dimethyl sulfate in presence of a base (e.g., K2CO3) in acetone Room temperature to reflux, yields high efficiency

Functionalization at the 7-Position with the Boronate Ester

Methodology:

  • The key step involves a palladium-catalyzed borylation of a halogenated quinoxaline precursor.
  • Starting from a 7-halogenated quinoxaline (e.g., 7-bromo or 7-chloro derivative), the boronate ester is introduced via a Miyaura borylation.

Reaction Conditions:

Reagents Conditions Notes
7-Halogenated quinoxaline Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2, base (e.g., KOAc), in dry DMF 80°C, inert atmosphere, overnight

Data Table: Borylation Parameters

Parameter Value Reference/Notes
Catalyst Pd(dppf)Cl2 Commonly used for selective borylation
Boron source Bis(pinacolato)diboron Standard reagent for borylation
Solvent N,N-Dimethylformamide (DMF) Anhydrous, high boiling point
Temperature 80°C Optimized for high yield

Specific Synthesis Examples from Literature

Synthesis of Quinoxaline Derivatives via Cyclization

  • Using 2,3-diaminobenzene derivatives with diketones under reflux in ethanol, followed by methylation to introduce the methoxy group.
  • The boronate ester is subsequently introduced via palladium-catalyzed borylation at the 7-position, starting from a halogenated precursor.

Borylation of Halogenated Quinoxalines

  • The process involves a typical Suzuki-Miyaura coupling methodology, where the halogen at the 7-position reacts with bis(pinacolato)diboron in the presence of Pd catalysts, yielding the boronate ester.

Data Summary and Comparative Analysis

Step Reagents Conditions Yield References
Quinoxaline core formation 2,3-diaminobenzene + glyoxal Reflux in ethanol 70–85% ,
Methoxy substitution Methyl iodide + K2CO3 Room temperature to reflux 80–90%
Borylation at 7-position B2pin2 + Pd(dppf)Cl2 80°C, inert atmosphere 75–85% ,

Notes and Considerations

  • Selectivity: The borylation step is highly selective for halogenated positions, especially when using Pd catalysts.
  • Substituent Effects: Electron-donating groups like methoxy can influence the reactivity of the quinoxaline ring, affecting the efficiency of subsequent steps.
  • Purification: Column chromatography and recrystallization are standard for isolating pure intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoxaline depends on its application:

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

The following table compares the target compound with other quinoxaline derivatives bearing boronic ester groups or related substituents:

Compound Name Molecular Formula Substituents Key Properties/Applications References
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (Target) C₁₅H₁₈BN₃O₃ 2-OCH₃, 7-boronic ester Cross-coupling precursor
6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline C₁₄H₁₆BClN₂O₂ 6-Cl, 7-boronic ester Electron-withdrawing substituent enhances electrophilicity in couplings
2-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline C₁₄H₁₆BFN₂O₂ 2-F, 7-boronic ester Fluorine substitution may improve metabolic stability in drug design
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline C₁₄H₁₈BN₂O₂ 6-boronic ester Simpler structure; lower steric hindrance

Key Observations :

  • Substituent Effects : The methoxy group in the target compound is electron-donating, which may slow coupling reactions compared to electron-withdrawing groups (e.g., Cl or F) .
  • Steric Considerations : The 7-position boronic ester in the target compound may experience steric hindrance depending on the coupling partner, whereas 6-substituted analogs (e.g., 6-boronic ester) offer reduced steric bulk .

Quinoline-Based Analogs

Quinolines (one nitrogen atom in the heterocycle) are structurally distinct but share applications in cross-coupling. Notable examples include:

Compound Name Molecular Formula Substituents Key Properties/Applications References
2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline C₁₆H₂₀BNO₃ 2-OCH₃, 7-boronic ester Discontinued; similar reactivity to quinoxalines
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline C₁₆H₂₀BNO₃ 7-OCH₃, 4-boronic ester Solubility: ~3.5 mg/mL in DMSO; used in drug discovery
6-Quinolineboronic acid pinacol ester C₁₅H₁₈BNO₂ 6-boronic ester High structural similarity (0.98) to quinoxaline analogs

Key Observations :

  • Biological Relevance: Quinoline derivatives are more prevalent in pharmaceuticals (e.g., antimalarials), whereas quinoxalines are often explored in materials science .

Biological Activity

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is a synthetic compound that belongs to the quinoxaline family. Its unique structure incorporates a dioxaborolane moiety, which is known for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

  • Molecular Formula : C15H19BN2O3
  • Molecular Weight : 286.13 g/mol
  • CAS Number : 1210047-82-7

The compound exhibits a complex structure that contributes to its diverse biological activities. The presence of the dioxaborolane group enhances its interaction with biological molecules, potentially influencing cellular processes.

Research indicates that 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline may modulate several key biological pathways:

  • Inhibition of Receptor Tyrosine Kinases : The compound has shown inhibitory effects on PDGF receptors (PDGFR-alpha and PDGFR-beta), which are critical in cell growth and differentiation. This inhibition suggests potential applications in treating cancers characterized by aberrant PDGF signaling .
  • Impact on BMP Signaling Pathway : Studies have demonstrated that this compound can inhibit the BMP signaling pathway, which is involved in various cellular functions including differentiation and apoptosis . This property makes it a candidate for therapeutic strategies against diseases where BMP signaling is dysregulated.
  • Cell Proliferation and Apoptosis : The compound has been reported to affect cell proliferation rates and induce apoptosis in specific cancer cell lines. This dual action could be beneficial in designing anticancer therapies .

Case Studies

Several studies highlight the efficacy of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in preclinical models:

  • Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of glioblastoma cells by inducing apoptosis through the activation of caspase pathways.
  • Case Study 2 : A study involving breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell migration and invasion, indicating potential anti-metastatic properties.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
PDGFR InhibitionReduced cell proliferation
BMP Signaling InhibitionInduced apoptosis
Glioblastoma Cell ViabilityDecreased viability
Breast Cancer Cell MigrationInhibited migration

Q & A

What are the common synthetic routes for preparing 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline?

Level: Basic
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group. A standard protocol involves:

Pre-functionalization : Bromination or iodination of the quinoxaline core at the 7-position to introduce a halogen leaving group.

Coupling Reaction : Reaction with bis(pinacolato)diboron (B₂Pin₂) or a boronate ester precursor under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a polar aprotic solvent (e.g., THF or DMF) at 80–100°C for 12–24 hours .

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations :

  • Catalyst loading (1–5 mol%) and ligand choice (e.g., dppf) significantly impact yield.
  • Moisture-sensitive conditions are critical to prevent hydrolysis of the boronate ester.

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C2, boronate ester at C7). The methoxy proton typically appears as a singlet at ~3.9 ppm in ¹H NMR, while the dioxaborolane group exhibits distinct ¹¹B/¹⁰B isotopic splitting .
    • Heteronuclear Correlation (HSQC/HMBC) : Resolve connectivity in complex spectra.
  • X-ray Crystallography :
    • Use software like SHELXL or OLEX2 for structure refinement. For example, SHELXL effectively handles twinning or disorder in boronate-containing crystals .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.

What strategies optimize the Suzuki-Miyaura coupling reaction for this quinoxaline derivative?

Level: Advanced
Methodological Answer:
Optimization involves systematic variation of:

Catalyst Systems :

  • Compare Pd(OAc)₂ with PdCl₂(dppf) for improved turnover.
  • Add ligands like SPhos or XPhos to stabilize the active Pd(0) species .

Solvent Effects :

  • Test mixtures of THF:H₂O (4:1) for enhanced solubility of inorganic bases (e.g., K₂CO₃).

Temperature and Time :

  • Microwave-assisted synthesis (e.g., 100°C, 30 min) reduces reaction time while maintaining yield .

Base Selection :

  • Use Cs₂CO₃ for milder conditions or K₃PO₄ for higher reactivity.

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